Hflluohlnrrcqm-uhfffaoysa-

Description

The compound "Hflluohlnrrcqm-uhfffaoysa-" corresponds to the InChI Key suffix UHFFFAOYSA, identifying it as 2-(Aminomethyl)-5-(trifluoromethyl)pyridine (CAS 871826-12-9; molecular formula: C₇H₈ClF₃N₂; molecular weight: 212.60 g/mol). This heterocyclic compound features a pyridine ring substituted with a trifluoromethyl group and an aminomethyl side chain. Its physicochemical properties include:

- LogP (octanol-water partition coefficient): XLOGP3 = 2.15, indicating moderate lipophilicity .

- Solubility: 0.24 mg/mL in aqueous solutions, categorized as "soluble" .

- Synthetic accessibility: Score of 2.07, indicating moderate complexity in synthesis .

The compound is synthesized via coupling reactions using reagents such as triethylamine and HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in tetrahydrofuran (THF), yielding intermediates critical for drug discovery .

Properties

IUPAC Name |

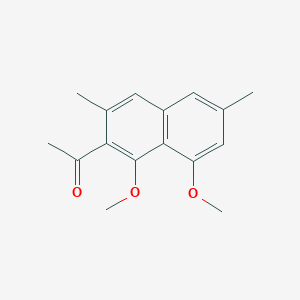

1-(1,8-dimethoxy-3,6-dimethylnaphthalen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-9-6-12-8-10(2)14(11(3)17)16(19-5)15(12)13(7-9)18-4/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLLUOHLNRRCQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)C(=C(C(=C2)C)C(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation methods for “Hflluohlnrrcqm-uhfffaoysa-” involve specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical synthesis literature .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis processes that ensure high yield and purity. These methods often utilize advanced technologies and equipment to optimize the reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: “Hflluohlnrrcqm-uhfffaoysa-” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can vary widely, ranging from simple derivatives to complex molecular structures .

Scientific Research Applications

“Hflluohlnrrcqm-uhfffaoysa-” has a wide range of scientific research applications. It is used in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological targets. In industry, it is used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of “Hflluohlnrrcqm-uhfffaoysa-” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with trifluoromethyl-substituted pyridine derivatives, commonly used in agrochemicals and pharmaceuticals. Key analogues include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 2-(Aminomethyl)-5-(trifluoromethyl)pyridine | 871826-12-9 | C₇H₈ClF₃N₂ | 212.60 | Trifluoromethyl, aminomethyl, pyridine |

| (5-(Trifluoromethyl)pyridin-2-yl)methanamine | 1013428-47-3 | C₇H₇F₃N₂ | 180.14 | Trifluoromethyl, primary amine |

| 4-(Trifluoromethyl)picolinimidamide hydrochloride | 1391718-88-2 | C₇H₈ClF₃N₃ | 250.61 | Trifluoromethyl, amidine, pyridine |

Key Observations :

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity across all analogues .

- Aminomethyl vs. Amidine Substitution: The primary amine in the target compound offers greater reactivity in nucleophilic reactions compared to amidine derivatives, which are more basic and prone to protonation in acidic environments .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | (5-(Trifluoromethyl)pyridin-2-yl)methanamine | 4-(Trifluoromethyl)picolinimidamide HCl |

|---|---|---|---|

| LogP (XLOGP3) | 2.15 | 1.98 | 1.42 |

| Solubility (mg/mL) | 0.24 | 0.18 | 0.09 |

| BBB Permeability | Yes | Yes | No |

| GI Absorption | High | High | Moderate |

Analysis :

- The target compound exhibits superior solubility and BBB penetration compared to its amidine derivative, likely due to reduced hydrogen-bonding capacity from the absence of an amidine group .

- Lower LogP values in the amidine derivative correlate with reduced lipophilicity, limiting its utility in CNS applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.